N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a furan-2-yl group and an acetamide group substituted with a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 2-(furan-2-yl)pyridin-3-ylmethylamine with thiophen-2-ylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed on the pyridine ring to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid, thiophene-2-carboxylic acid.
Reduction: 2-(furan-2-yl)pyridin-3-ylmethylamine.
Substitution: Amides with different substituents on the nitrogen atom.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biological studies, interacting with various proteins and enzymes to modulate their activity.
Medicine: The compound has shown potential as a therapeutic agent, with research exploring its use in treating diseases such as cancer and inflammation.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N-((2-(furan-2-yl)quinolin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(benzothiophen-2-yl)acetamide
Uniqueness: N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide stands out due to its specific combination of furan and thiophene rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(10-13-5-3-9-21-13)18-11-12-4-1-7-17-16(12)14-6-2-8-20-14/h1-9H,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVKLDGVTIYSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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